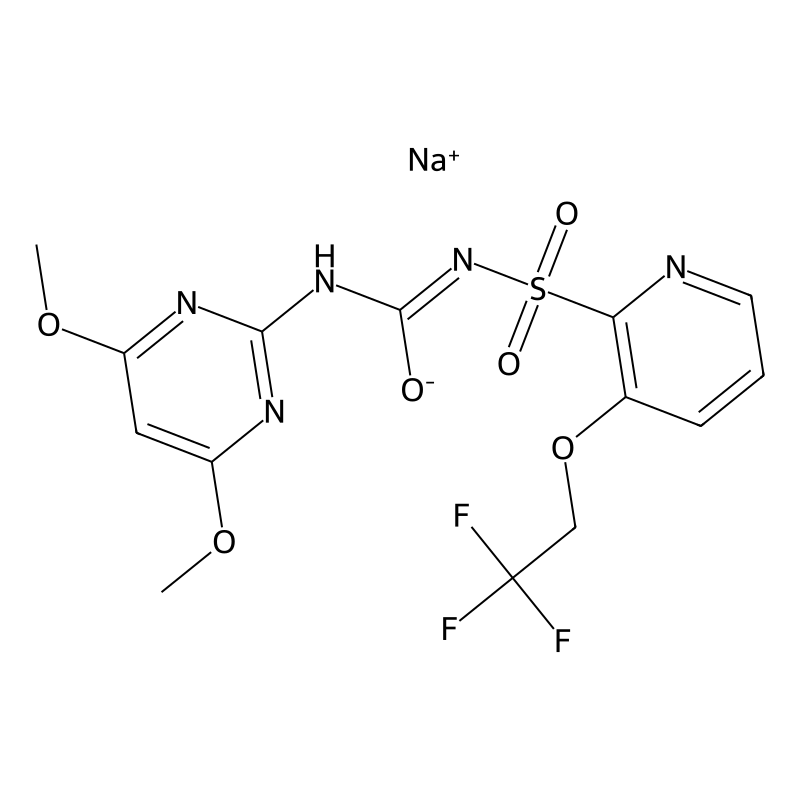

Trifloxysulfuron-sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action and Herbicidal Properties:

Trifloxysulfuron-sodium belongs to the sulfonylurea class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids, vital for plant growth and development. Inhibition of ALS disrupts this process, leading to stunted growth and ultimately death of the targeted weeds [].

Trifloxysulfuron-sodium is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and grasses in various agricultural settings. Its chemical structure is characterized by the formula and a molecular weight of approximately 459.3 g/mol. The compound acts as an acetolactate synthase inhibitor, disrupting the biosynthesis of essential amino acids such as valine and isoleucine, which are vital for plant growth .

Trifloxysulfuron-sodium inhibits the enzyme acetolactate synthase (ALS) in susceptible weeds []. ALS is a critical enzyme involved in the biosynthesis of branched-chain amino acids, essential for plant growth and development []. Inhibition of ALS disrupts amino acid production, leading to stunted cell division and ultimately, weed death [].

The selectivity of trifloxysulfuron-sodium arises from two mechanisms:

- Halogenation: The starting material, 2-chloro-3-pyridone, undergoes a halogenation reaction with benzyl halides (where halogens can be fluorine, chlorine, or bromine).

- Sulfonylation: This step introduces a sulfonyl group into the compound.

- Ammonification: Ammonia is added to further modify the structure.

- Condensation: The final step involves condensing the intermediate compounds to yield trifloxysulfuron-sodium .

Trifloxysulfuron-sodium exhibits significant herbicidal activity through its mechanism as an acetolactate synthase inhibitor. This action leads to the inhibition of specific metabolic pathways in plants, ultimately resulting in stunted growth and death of susceptible weed species. In animal studies, it has been shown to cause reduced body weights and gains in chronic feeding studies .

The synthesis of trifloxysulfuron-sodium can be achieved through various methods, with one notable process involving:

- Starting Material: 2-chloro-3-pyridone.

- Reagents: Benzyl halides, potassium carbonate, and other reagents for sulfonylation and ammonification.

- Conditions: The reaction typically occurs under controlled temperatures (around 100-105°C) and specific solvent conditions to maximize yield and purity .

Studies on trifloxysulfuron-sodium have indicated that it interacts with various biological systems:

- Absorption and Metabolism: It is rapidly absorbed in mammals, with urinary excretion being the primary route of elimination. Less than 0.30% remains in tissues after 168 hours .

- Environmental Impact: It poses risks to aquatic life, categorized as hazardous to the environment due to its long-lasting effects .

Trifloxysulfuron-sodium shares similarities with other herbicides in the sulfonylurea class. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trifloxysulfuron-sodium | Acetolactate synthase inhibitor | High efficacy against broadleaf weeds |

| Glyphosate | Inhibits shikimic acid pathway | Non-selective; broad-spectrum control |

| Imazapyr | ALS inhibitor | Soil residual activity; effective on perennial weeds |

| Metsulfuron-methyl | ALS inhibitor | Effective on various grass species |

Trifloxysulfuron-sodium's specificity towards certain weed types and its systemic nature make it particularly effective in targeted applications compared to broader-spectrum herbicides like glyphosate.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard